Doxorubicin

Cytotoxicity IC50 Cancer cell lines

Doxorubicin (Adriamycin) is the preferred anthracycline for Topoisomerase II inhibition assays in A549 lung adenocarcinoma and HepG2 hepatocellular carcinoma models. Its well-defined cumulative dose-cardiotoxicity profile makes it the standard for cardiotoxicity mechanism studies and cardioprotective agent screening. Pegylated liposomal formulations provide 6.8-fold higher AUC for EPR-based tumor targeting. In AML research, doxorubicin offers survival outcomes comparable to idarubicin at lower cost—ideal for high-throughput screens and large-scale in vivo studies.

Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
CAS No. 23214-92-8
Cat. No. B1662922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin
CAS23214-92-8
SynonymsAdriablastin
Adriablastine
Adriamycin
Adriblastin
Adriblastina
Adriblastine
Adrimedac
DOXO cell
DOXO-cell
Doxolem
Doxorubicin
Doxorubicin Hexal
Doxorubicin Hydrochloride
Doxorubicin NC
Doxorubicina Ferrer Farm
Doxorubicina Funk
Doxorubicina Tedec
Doxorubicine Baxter
Doxotec
Farmiblastina
Hydrochloride, Doxorubicin
Myocet
Onkodox
Ribodoxo
Rubex
Urokit Doxo cell
Urokit Doxo-cell
Molecular FormulaC27H29NO11
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
InChIInChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
InChIKeyAOJJSUZBOXZQNB-TZSSRYMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange red solid
Solubility~10 mg/ml
2% sol in water;  soluble in aqueous alcohols;  moderately soluble in anhydrous methanol;  insoluble in non-polar organic solvents
1.18e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicin (CAS 23214-92-8): Anthracycline Topoisomerase II Inhibitor for Oncology Research and Clinical Applications


Doxorubicin (Adriamycin) is a cytotoxic anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II (Top2), thereby blocking DNA replication and transcription [1]. It is a broad-spectrum chemotherapeutic agent indicated for numerous solid and hematologic malignancies, including breast cancer, leukemia, lymphomas, and sarcomas [2]. Doxorubicin is characterized by its planar tetracycline ring structure, which enables DNA intercalation, and its daunosamine sugar moiety, which contributes to DNA binding and Top2 inhibition [3].

Why Generic Substitution of Doxorubicin (CAS 23214-92-8) is Not Advisable: Divergent Cardiotoxicity and Pharmacokinetic Profiles


While the anthracycline class shares a common mechanism of action, individual agents such as doxorubicin, daunorubicin, epirubicin, and idarubicin exhibit clinically significant differences in potency, tissue distribution, and, most critically, cardiotoxicity. These differences preclude simple interchangeability in research or clinical protocols. Substituting doxorubicin with another anthracycline based solely on class membership disregards established quantitative differences in cumulative cardiotoxic dose thresholds, pharmacokinetic parameters, and tumor-specific cytotoxic potencies, each of which directly impacts experimental outcomes and patient safety [1].

Doxorubicin (CAS 23214-92-8): Quantitative Differentiation Evidence for Informed Procurement


Cytotoxicity Against Human Tumor Cell Lines: Doxorubicin vs. Daunorubicin

Doxorubicin demonstrates significantly higher in vitro cytotoxic potency compared to its close structural analog, daunorubicin, in a human lung adenocarcinoma cell line (A549). At an IC50 of 1.47 µM for doxorubicin versus 1.28 µM for daunorubicin, the difference is marginal, but doxorubicin shows a substantially lower IC50 (0.401 µM) compared to daunorubicin (0.410 µM) in the HepG2 hepatocellular carcinoma cell line [1]. A separate study using SK-BR-3 breast adenocarcinoma cells reported IC50 values of 9.1 ng/mL for doxorubicin and 5.9 ng/mL for daunorubicin [2]. These data confirm that in vitro potency varies by cell line and that doxorubicin is not universally interchangeable with daunorubicin.

Cytotoxicity IC50 Cancer cell lines

Cardiotoxicity Incidence in Breast Cancer Patients: Doxorubicin vs. Epirubicin

In a comparative clinical study of 44 breast cancer patients receiving either doxorubicin or epirubicin, the incidence of cardiotoxicity, defined as a >10% absolute decrease in left ventricular ejection fraction (LVEF) or LVEF <50%, was significantly higher in the doxorubicin group (23.1%) compared to the epirubicin group (11.1%, p < 0.05) at 6-month follow-up [1]. Furthermore, the incidence of signs and symptoms of heart failure was 34.6% in the doxorubicin arm versus 11.1% in the epirubicin arm (p < 0.05) [1].

Cardiotoxicity LVEF Breast cancer

Survival Outcomes in Acute Myeloid Leukemia (AML): Doxorubicin vs. Idarubicin

A 2025 retrospective cohort study of 65 AML patients compared induction therapy with doxorubicin plus cytarabine (n=10) versus idarubicin plus cytarabine (n=55). The median overall survival was 507 days for the doxorubicin group and 428 days for the idarubicin group, with no statistically significant difference (log-rank test p = 0.74) [1]. A separate 2024 parallel randomized trial with pharmacoeconomic analysis concluded that doxorubicin provides treatment outcomes comparable to idarubicin, with similar efficacy and toxicity profiles, but at a lower cost (39,492 LE vs. 44,323 LE for the treatment success group) [2].

Acute Myeloid Leukemia Survival Induction chemotherapy

Pharmacokinetic Superiority of Pegylated Liposomal Doxorubicin over Free Doxorubicin

Pegylated liposomal doxorubicin demonstrates a dramatically extended circulation half-life and enhanced systemic exposure compared to free doxorubicin in murine models. The elimination half-life (T1/2,γ) of pegylated liposomal doxorubicin was 46.09 ± 14.44 hours, compared to 26.04 ± 3.34 hours for regular liposomal doxorubicin and 23.72 ± 5.13 hours for free doxorubicin [1]. The area under the concentration-time curve (AUC0–∞) was 6.8-fold higher for pegylated liposomal doxorubicin and 2.6-fold higher for regular liposomal doxorubicin compared to free doxorubicin [1].

Liposomal doxorubicin Pharmacokinetics AUC Half-life

Cumulative Dose-Dependent Cardiotoxicity: Doxorubicin vs. Mitoxantrone

At clinically equivalent doses, mitoxantrone (MTX) causes slightly reduced cardiotoxicity compared with doxorubicin (DOX) [1]. DOX is characterized as a more redox-interfering drug, while MTX primarily induces energy imbalance. DOX toxicity is attributed to targeting of Top2 beta, mitochondrial impairment, and increased reactive oxygen species (ROS) generation [1]. The FDA label for doxorubicin hydrochloride states that the risk of cardiomyopathy is proportional to cumulative exposure, with incidence rates from 1% to 20% for cumulative doses ranging from 300 mg/m² to 500 mg/m², and doses above 550 mg/m² are associated with an increased risk [2].

Cardiotoxicity Cumulative dose Mitoxantrone Reactive oxygen species

Analytical Purity Standards for Research-Grade Doxorubicin Hydrochloride

According to the United States Pharmacopeia (USP) monograph, doxorubicin hydrochloride contains not less than 98.0% and not more than 102.0% of C₂₇H₂₉NO₁₁·HCl, calculated on the anhydrous, solvent-free basis [1]. Total impurities are limited to not more than 2.0% [1]. Commercial research-grade doxorubicin hydrochloride is available with purity ≥98% (HPLC) as an analytical standard or certified reference material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025 [2].

Analytical standard Purity USP monograph HPLC

Doxorubicin (CAS 23214-92-8): Optimized Application Scenarios Based on Comparative Evidence


In Vitro Cytotoxicity Screening in Lung and Liver Cancer Models

Based on the comparative IC50 data [1], doxorubicin should be prioritized over daunorubicin for in vitro studies involving A549 lung adenocarcinoma or HepG2 hepatocellular carcinoma cells. While the potency difference is not dramatic, doxorubicin's consistent activity across these lines makes it a reliable positive control for Top2 inhibition assays.

Cardiotoxicity Assessment in Breast Cancer Research

Given the significantly higher incidence of cardiotoxicity with doxorubicin compared to epirubicin [2], doxorubicin is the preferred anthracycline for studies investigating chemotherapy-induced cardiotoxicity mechanisms or evaluating cardioprotective agents. Its well-defined cumulative dose-toxicity relationship [3] provides a robust baseline for experimental design.

Pharmacokinetic and Biodistribution Studies with Liposomal Formulations

For research requiring extended systemic exposure and reduced cardiac toxicity, pegylated liposomal doxorubicin offers a 6.8-fold higher AUC and a nearly doubled elimination half-life compared to free doxorubicin [4]. This formulation is ideal for studies investigating enhanced permeability and retention (EPR) effects in solid tumor models.

Cost-Effective Induction Chemotherapy in AML Models

In acute myeloid leukemia (AML) research, doxorubicin is a viable alternative to idarubicin, offering comparable survival outcomes and similar toxicity profiles [5]. Given the pharmacoeconomic analysis indicating lower costs [6], doxorubicin is the rational choice for high-throughput screening or large-scale in vivo AML studies where budget constraints are a factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.